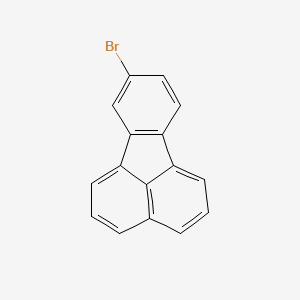

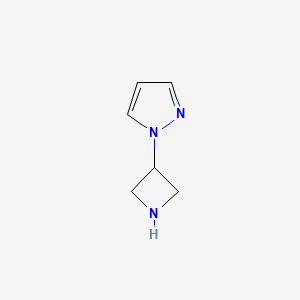

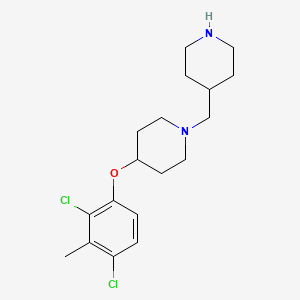

![molecular formula C8H8N4 B1512074 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 681249-76-3](/img/structure/B1512074.png)

2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine

Overview

Description

“2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine” is a heterocyclic compound . It has a molecular weight of 160.18 . The IUPAC name for this compound is 2-cyclopropyl [1,2,4]triazolo [1,5-a]pyrazine .

Synthesis Analysis

The synthesis of triazolo pyrazine derivatives involves various techniques . A series of novel triazolo pyrazine derivatives were synthesized and their structures were characterized using techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8N4/c1-2-6(1)8-10-7-5-9-3-4-12(7)11-8/h3-6H,1-2H2 . The key for this InChI code is STKKZEVVVHLYJX-UHFFFAOYSA-N .

Physical and Chemical Properties Analysis

The physical form of “this compound” is a powder . It has a density of 1.6±0.1 g/cm3 .

Scientific Research Applications

Human Renin Inhibitory Activity

A series of 1,2,4-triazolo[4,3-a]pyrazine derivatives, including compounds related to 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine, have been synthesized for their human renin inhibitory activity. These compounds have been found to be highly potent inhibitors of human renin, a critical enzyme in the renin-angiotensin system that plays a significant role in blood pressure regulation. The study showcases the potential of these derivatives in the development of new cardiovascular therapeutic agents (Bradbury & Rivett, 1991).

Novel Approach to Piperazines

Research has explored the intramolecular [2+3]-cycloaddition of an azide to a C=C double bond as a novel pathway to synthesize piperazines, a class of compounds with numerous pharmaceutical applications. Hexahydro[1,2,3]triazolo[1,5-a]pyrazines, akin to the 2-Cyclopropyl derivative, were utilized as intermediates in this process, demonstrating the compound's utility in innovative synthetic routes for complex heterocyclic compounds (Lukina et al., 2005).

Medicinal Chemistry and Fluorescent Probes

The synthesis and applications of 1,2,3-triazole-fused pyrazines and pyridazines have been highlighted for their utility in medicinal chemistry, including c-Met inhibition and GABAA modulating activity, as well as their use as fluorescent probes. These compounds, including 1,2,3-triazolo[1,5-a]pyrazines, offer versatile synthetic routes and have potential applications across various fields of chemical research (Hoffman & Schoffstall, 2022).

Organic and Medicinal Chemistry

The triazolo[4,3-a]pyrazine scaffold, to which this compound belongs, is recognized for its essential role in organic synthesis and as a template for various therapeutic agents. This class of compounds is noted for a broad spectrum of potential biological activities, underlining its importance in the development of diverse therapeutic molecules (Jethava et al., 2020).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act on various targets including rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

Similar compounds have been found to inhibit their targets, leading to changes in cellular processes . For instance, inhibition of JAK1 and JAK2 can disrupt the JAK-STAT signaling pathway, affecting cell proliferation and immune response .

Biochemical Pathways

Based on the targets of similar compounds, it can be inferred that this compound may affect pathways related to immune response, oxygen sensing, and cell proliferation .

Result of Action

Based on the known effects of similar compounds, it can be inferred that this compound may have potential effects on cell proliferation, immune response, and oxygen sensing .

Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). The interaction with CDKs involves the binding of this compound to the ATP-binding site, thereby inhibiting the kinase activity and affecting cell cycle regulation. Similarly, the interaction with PDEs results in the inhibition of cyclic nucleotide degradation, leading to altered cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDKs by this compound can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells. Additionally, the inhibition of PDEs can result in increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial secondary messengers in cellular signaling .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the ATP-binding site of CDKs, leading to the inhibition of kinase activity. This binding is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the amino acid residues in the ATP-binding pocket. Similarly, the inhibition of PDEs by this compound involves the binding of the compound to the active site of the enzyme, preventing the hydrolysis of cyclic nucleotides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is maintained under standard storage conditions, but it may degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that the compound can induce sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit CDK activity and induce cell cycle arrest without significant toxicity. At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s (CYPs). The compound is metabolized by CYPs into various metabolites, which can then be further processed by phase II enzymes such as glucuronosyltransferases. These metabolic pathways influence the bioavailability and clearance of the compound, affecting its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDKs and PDEs. Additionally, the compound can be targeted to specific organelles such as the nucleus and mitochondria through post-translational modifications and targeting signals. These localization patterns influence the compound’s ability to modulate cellular processes and exert its therapeutic effects .

Properties

IUPAC Name |

2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-2-6(1)8-10-7-5-9-3-4-12(7)11-8/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKKZEVVVHLYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3C=CN=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40740357 | |

| Record name | 2-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40740357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681249-76-3 | |

| Record name | 2-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40740357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chlorobenzo[d]thiazol-4-amine](/img/structure/B1512000.png)

![1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-ylboronic acid](/img/structure/B1512019.png)

![tert-Butyl 5-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1512030.png)

![but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine](/img/structure/B1512032.png)

![4-(4-bromo-2-thienyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1512033.png)